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molecular formula C11H7ClN2O4 B8728993 2-(1-methyl-6-nitro-1H-indol-3-yl)-2-oxoacetyl chloride

2-(1-methyl-6-nitro-1H-indol-3-yl)-2-oxoacetyl chloride

Cat. No. B8728993
M. Wt: 266.64 g/mol
InChI Key: VTERTDXYBJGLGB-UHFFFAOYSA-N
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Patent
US06048887

Procedure details

To a solution of 1.33 g (7.55 mmol) of 1-methyl-6-nitro-1H-indole (2) in 40 ml of ether were added 1.5 ml (17.2 mmol) of oxalyl chloride at 0-5° C. under Argon. A precipitate was formed. After 3 hours stirring, the resulting solid was filtered, washed with a small amount of ether and dried to yield 1.9 g (95%) of (1-methyl-6-nitro-1H-indol-3-yl)-oxo-acetyl chloride (3) as a yellow solid. This material was used without purification.
Quantity
1.33 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:10]2[C:5](=[CH:6][CH:7]=[C:8]([N+:11]([O-:13])=[O:12])[CH:9]=2)[CH:4]=[CH:3]1.[C:14](Cl)(=[O:18])[C:15]([Cl:17])=[O:16]>CCOCC>[CH3:1][N:2]1[C:10]2[C:5](=[CH:6][CH:7]=[C:8]([N+:11]([O-:13])=[O:12])[CH:9]=2)[C:4]([C:14](=[O:18])[C:15]([Cl:17])=[O:16])=[CH:3]1

Inputs

Step One
Name
Quantity
1.33 g
Type
reactant
Smiles
CN1C=CC2=CC=C(C=C12)[N+](=O)[O-]
Name
Quantity
1.5 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
40 mL
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
After 3 hours stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A precipitate was formed
FILTRATION
Type
FILTRATION
Details
the resulting solid was filtered
WASH
Type
WASH
Details
washed with a small amount of ether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CN1C=C(C2=CC=C(C=C12)[N+](=O)[O-])C(C(=O)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.9 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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